molecular formula C15H10N2O B12543436 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile CAS No. 821009-95-4

3-(9H-Carbazol-9-YL)-3-oxopropanenitrile

Cat. No.: B12543436
CAS No.: 821009-95-4
M. Wt: 234.25 g/mol
InChI Key: NEBSWDSUCVCWIB-UHFFFAOYSA-N
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Description

3-(9H-Carbazol-9-YL)-3-oxopropanenitrile is an organic compound that features a carbazole moiety linked to a propanenitrile group. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and stability, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile typically involves the reaction of carbazole with a suitable nitrile compound under specific conditions. One common method involves the catalytic reduction of 3-(9H-carbazole-9-yl)propanenitrile using RANEY® nickel in dried dioxane at elevated temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic reduction processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Carbazol-9-YL)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbazole derivatives with modified functional groups, enhancing their properties for specific applications .

Scientific Research Applications

3-(9H-Carbazol-9-YL)-3-oxopropanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile involves its interaction with molecular targets through its carbazole moiety. The compound can modulate charge transport and trapping/detrapping of charges, influencing the electronic properties of materials. The presence of the nitrile group further enhances its reactivity and interaction with various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9H-Carbazol-9-YL)-3-oxopropanenitrile stands out due to its unique combination of a carbazole moiety and a nitrile group, providing enhanced reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in advanced material synthesis make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

821009-95-4

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

3-carbazol-9-yl-3-oxopropanenitrile

InChI

InChI=1S/C15H10N2O/c16-10-9-15(18)17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8H,9H2

InChI Key

NEBSWDSUCVCWIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CC#N

Origin of Product

United States

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